N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-16-4-2-3-14(11-16)12-22-19(27)13-29-20-24-23-18-6-5-17(25-26(18)20)15-7-9-21-10-8-15/h2-11H,12-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAADXUKDACKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Commonly, this can be achieved through the reaction of hydrazine derivatives with pyridazine precursors under controlled conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the triazolopyridazine core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with the triazolopyridazine core in the presence of a Lewis acid catalyst.
Formation of the Sulfanylacetamide Moiety:
Industrial production methods for this compound would involve optimization of these synthetic routes to ensure high yield and purity, often utilizing automated synthesis and purification techniques.
Chemical Reactions Analysis
N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a molecular probe to study various biological pathways and mechanisms, particularly those involving triazolopyridazine derivatives.
Drug Design: The compound serves as a lead molecule in drug design and development, where its structure is modified to enhance its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases, proteases, and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Compound 10a (): Contains a [1,2,4]triazolo[4,3-c]pyrimidine core instead of pyridazine. Yields for 10a–c synthesis were 68–74% using K₂CO₃ in acetone, a method possibly applicable to the target compound .
- 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine () : The triazolo-pyridine core lacks the pyridazine ring’s nitrogen adjacency, reducing polarity and possibly altering target selectivity .
Substituent Modifications
- 894063-52-6 () : Features a furan-2-carboxamide substituent on the triazolopyridazine core. The furan’s oxygen atom may engage in hydrogen bonding, whereas the target’s pyridinyl group offers a basic nitrogen for ionic interactions .
- 894067-38-0 () : Substituted with a methyl group and acetamide. The absence of a pyridinyl or methoxybenzyl group suggests reduced steric bulk and altered lipophilicity compared to the target compound .
- 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (): Replaces the sulfanylacetamide with an ethanamine-ether linker.
Functional Group Analysis
- N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (578720-61-3, ): Shares the sulfanylacetamide group but incorporates an ethyl-triazole substituent. The ethyl group may enhance lipophilicity, while the pyridinyl group in the target compound could improve solubility .
Structural and Property Comparison Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (K₂CO₃-mediated nucleophilic substitution) .
- Metabolic Considerations : The sulfanyl group may render the compound susceptible to oxidation, necessitating prodrug strategies or structural stabilization .
- Structure-Activity Relationship (SAR) :
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex heterocyclic compound recognized for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyridazine core, which is associated with diverse pharmacological properties. The structure includes:
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyridinyl Group : Involved in various biological interactions.
- Sulfanyl Acetamide Moiety : Potentially contributes to its biological activity through thiol interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes such as kinases and proteases, affecting cell signaling pathways involved in proliferation and apoptosis.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes.
Antimicrobial Activity
Research indicates that compounds with a triazole moiety often exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies suggest that similar compounds can achieve minimum inhibitory concentrations (MIC) as low as 1–8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Compounds related to triazoles are also noted for their antifungal properties:
- Inhibition of Fungal Growth : Some derivatives demonstrate potent activity against fungi such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than traditional antifungals like fluconazole .
Case Studies
-
Study on Triazole Derivatives :
A study evaluated the biological activities of various triazole derivatives, highlighting that compounds similar to this compound exhibited broad-spectrum antimicrobial activity. The research indicated that modifications in the core structure could enhance efficacy against resistant strains . -
Pharmacological Profile Analysis :
A comprehensive review of 1,2,4-triazoles emphasized their role in medicinal chemistry. The findings suggested that the unique structural features of these compounds contribute to their ability to modulate various biological pathways effectively .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
